

An In-depth Technical Guide to DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DMT-L-dG(ib) Phosphoramidite

Cat. No.: B12373064

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-L-dG(ib) Phosphoramidite is a specialized nucleoside phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. Its unique characteristic lies in the L-configuration of its deoxyribose sugar, rendering it a mirror-image counterpart to the naturally occurring D-deoxyguanosine. This distinction is pivotal for the synthesis of L-DNA, also known as mirror-image DNA, a form of nucleic acid with significant potential in therapeutic and diagnostic applications due to its resistance to nuclease degradation.[1][2] This guide provides a comprehensive overview of **DMT-L-dG(ib) Phosphoramidite**, including its chemical properties, its central role in oligonucleotide synthesis, detailed experimental protocols, and its primary application in the generation of mirror-image DNA.

Core Properties of DMT-L-dG(ib) Phosphoramidite

DMT-L-dG(ib) Phosphoramidite is a white to off-white powder or granular substance.[3] Key chemical and physical properties are summarized below, providing essential information for its handling, storage, and application in oligonucleotide synthesis.



| Property | Value | Source(s) |
|-----------------------|---|---|
| Chemical Formula | C44H54N7O8P | [3][4] |
| Molecular Weight | 839.92 g/mol | [3][4] |
| CAS Number | Not readily available for the L-isomer. The D-isomer is 93183-15-4. | [3][4] |
| Appearance | White to off-white powder or granules | [3] |
| Purity | Typically >98.0% (HPLC) | |
| Solubility | Soluble in anhydrous acetonitrile for synthesis. Soluble in DMSO.[4] | General knowledge from synthesis protocols. |
| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon) | [3] |
| Key Protecting Groups | 5'-Hydroxyl: Dimethoxytrityl (DMT)Exocyclic Amine (N2 of Guanine): Isobutyryl (ib)3'- Phosphorus: β-cyanoethyl | [3][5] |

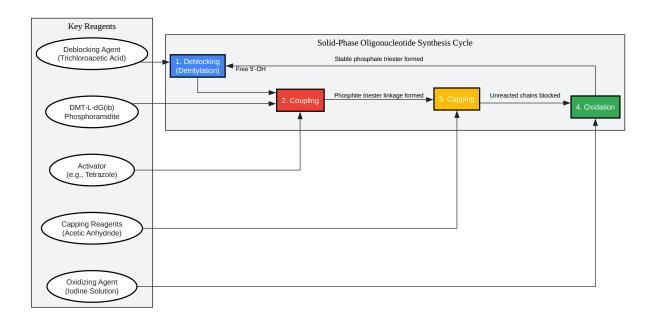
The Role of DMT-L-dG(ib) Phosphoramidite in Oligonucleotide Synthesis

DMT-L-dG(ib) Phosphoramidite is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This automated, cyclical process allows for the precise, stepwise addition of nucleotides to a growing oligonucleotide chain.

The Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide chain using phosphoramidite chemistry involves a four-step cycle for each nucleotide addition. The process occurs in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).





Click to download full resolution via product page

A diagram illustrating the four main steps of the solid-phase oligonucleotide synthesis cycle.

 Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM), exposing a free 5'hydroxyl group.[6][7]



- Coupling: The DMT-L-dG(ib) Phosphoramidite, dissolved in an anhydrous solvent like
 acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated
 phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide
 chain, forming an unstable phosphite triester linkage.[5][6]
- Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are permanently blocked by acetylation using capping reagents, typically acetic anhydride and N-methylimidazole.[7]
- Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using an oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Experimental Protocols

The following is a generalized, step-by-step protocol for automated solid-phase oligonucleotide synthesis using **DMT-L-dG(ib) Phosphoramidite**. Specific parameters such as reagent delivery times and volumes will vary depending on the automated synthesizer used.

Reagent Preparation

- Phosphoramidite Solution: Dissolve **DMT-L-dG(ib) Phosphoramidite** in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., in a glove box or using a syringe with argon).
- Activator Solution: Prepare a solution of the chosen activator (e.g., 0.45 M tetrazole in anhydrous acetonitrile).
- Deblocking Solution: Prepare a 3% (w/v) solution of trichloroacetic acid (TCA) in dichloromethane (DCM).
- Capping Solutions:
 - Cap A: A solution of acetic anhydride in tetrahydrofuran (THF).
 - Cap B: A solution of N-methylimidazole in THF.



- Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.
- Washing Solvent: Anhydrous acetonitrile.

Automated Synthesis Cycle

The following steps are performed by the automated DNA synthesizer for each coupling cycle:

- Deblocking: The synthesis column is washed with the deblocking solution to remove the 5' DMT group. The column is then washed with anhydrous acetonitrile to remove the acid.
- Coupling: The DMT-L-dG(ib) Phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column and allowed to react for a specified time (typically 30-180 seconds).
- Washing: The column is washed with anhydrous acetonitrile to remove excess phosphoramidite and activator.
- Capping: The capping solutions are delivered to the column to block any unreacted 5'hydroxyl groups.
- Washing: The column is washed with anhydrous acetonitrile.
- Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphate linkage.
- Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

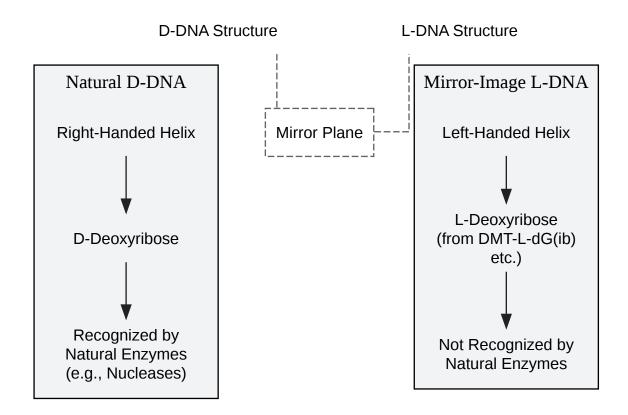
Cleavage from Support and Base Deprotection: The solid support is treated with
concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for an extended
period (typically 8-16 hours). This cleaves the oligonucleotide from the support and removes
the isobutyryl protecting group from the guanine bases, as well as the protecting groups from
other bases.[3]



- Phosphate Deprotection: The β-cyanoethyl groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.
- DMT Group Removal (if "DMT-on" purification is performed): If the final 5'-DMT group was left on for purification purposes, it is removed by treatment with an aqueous acid, such as 80% acetic acid.[6]
- Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Application in Mirror-Image DNA (L-DNA) Synthesis

The primary application of **DMT-L-dG(ib) Phosphoramidite** is in the synthesis of L-DNA, the enantiomer of natural D-DNA.[1] L-DNA has identical physicochemical properties to D-DNA but with opposite chirality.



Click to download full resolution via product page

A conceptual diagram illustrating the mirror-image relationship between D-DNA and L-DNA.



Advantages of L-DNA in Drug Development

- Nuclease Resistance: L-DNA is not recognized by the natural enzymes that degrade D-DNA, giving it a significantly longer half-life in biological systems.[2] This makes L-DNA an attractive candidate for therapeutic applications such as aptamers (known as Spiegelmers) and antisense oligonucleotides.
- Reduced Immunogenicity: Due to its unnatural structure, L-DNA is less likely to elicit an immune response compared to D-DNA.[2]

The synthesis of L-DNA follows the same phosphoramidite chemistry outlined above, with the exclusive use of L-nucleoside phosphoramidites, including **DMT-L-dG(ib) Phosphoramidite**.

Conclusion

DMT-L-dG(ib) Phosphoramidite is a crucial reagent for the synthesis of mirror-image DNA. Its application of the robust and efficient phosphoramidite chemistry enables the creation of nuclease-resistant oligonucleotides with significant therapeutic potential. A thorough understanding of its properties and the associated synthetic protocols is essential for researchers and professionals working in the fields of nucleic acid chemistry, drug development, and diagnostics. The continued exploration of L-DNA and other modified nucleic acids promises to yield novel and effective solutions to a range of biomedical challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. DMT-dG (ib) 亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 4. DMT-dG(ib) Phosphoramidite | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. biomers.net | Synthesis biomers.net Oligonucleotides [biomers.net]



- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to DMT-L-dG(ib) Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373064#what-is-dmt-l-dg-ib-phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com